Ethyl 2,4-dimethoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethoxybenzoylformate is a chemical compound with the molecular formula C12H14O5 . It has a molecular weight of 238.23700 . The compound is also known by other names such as ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dimethoxybenzoylformate consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact mass of the molecule is 238.08400 .Physical And Chemical Properties Analysis
Ethyl 2,4-dimethoxybenzoylformate has a density of 1.159g/cm3 . It has a boiling point of 365.8ºC at 760 mmHg . The flash point of the compound is 162.3ºC .Scientific Research Applications
Antioxidant Activity Analysis
Ethyl 2,4-dimethoxybenzoylformate, as a compound with potential antioxidant properties, may be involved in research concerning the determination of antioxidant activity. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others, critically assess the antioxidant capacity of complex samples. These assays, often based on chemical reactions and spectrophotometry, monitor the occurrence of characteristic colors or the discoloration of solutions analyzed, which could involve ethyl 2,4-dimethoxybenzoylformate in the process of assessing antioxidant potential in various fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups in Synthesis
The application of photosensitive protecting groups in synthetic chemistry highlights the potential use of ethyl 2,4-dimethoxybenzoylformate in the protection of reactive functional groups during chemical reactions. This method plays a crucial role in the synthesis of complex organic molecules by temporarily masking functional groups to control the reaction pathways, where ethyl 2,4-dimethoxybenzoylformate could serve as a protecting group due to its photosensitive properties. Recent work shows promise for the future application of such compounds in synthetic chemistry, enhancing the efficiency and selectivity of chemical syntheses (Amit, Zehavi, & Patchornik, 1974).
Involvement in Electrochemical Surface Finishing and Energy Storage
Ethyl 2,4-dimethoxybenzoylformate might be implicated in the development of electrochemical technologies for surface finishing and energy storage. Research in the field of room-temperature ionic liquids (RTILs) and their mixtures, which are increasingly being used in electroplating and energy storage applications, could potentially utilize ethyl 2,4-dimethoxybenzoylformate as an intermediate or solvent. The advancements in handling RTILs and their novel mixtures indicate a promising future for their application in electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-6-5-8(15-2)7-10(9)16-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOADUTYQMXEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563179 |
Source
|
Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethoxybenzoylformate | |
CAS RN |
6592-19-4 |
Source
|
Record name | Ethyl (2,4-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.